Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester
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Overview
Description
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester is a chemical compound with the molecular formula C13H16O5S and a molecular weight of 284.33 g/mol . It is also known by its IUPAC name, benzyl 2-(1-methylsulfonyloxycyclopropyl)acetate . This compound is characterized by the presence of a cyclopropane ring, an acetic acid moiety, and a phenylmethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester involves multiple steps. One common method includes the reaction of cyclopropaneacetic acid with methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl ester intermediate . This intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product . The overall reaction can be summarized as follows:
- Cyclopropaneacetic acid + Methylsulfonyl chloride + Triethylamine → Methylsulfonyl ester intermediate
- Methylsulfonyl ester intermediate + Benzyl alcohol + Acid → this compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cyclopropaneacetic acid, which can then interact with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, methyl ester
- Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, ethyl ester
- Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, propyl ester
Uniqueness
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the phenylmethyl group plays a crucial role .
Properties
CAS No. |
832142-18-4 |
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Molecular Formula |
C13H16O5S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
benzyl 2-(1-methylsulfonyloxycyclopropyl)acetate |
InChI |
InChI=1S/C13H16O5S/c1-19(15,16)18-13(7-8-13)9-12(14)17-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
ARUAYUYUSMWDQY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1(CC1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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